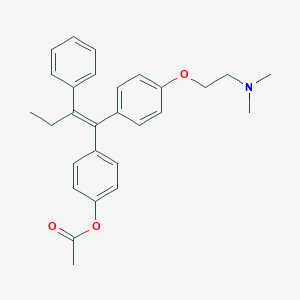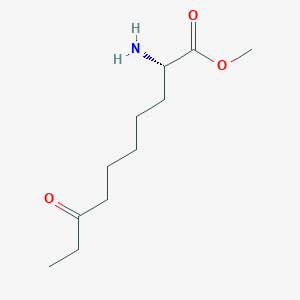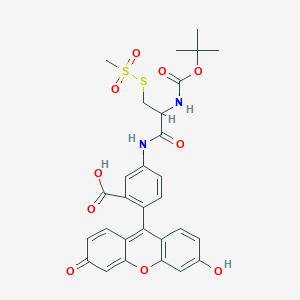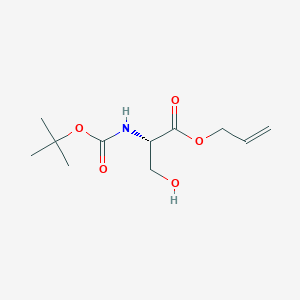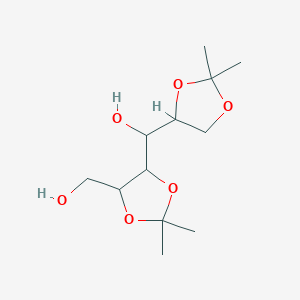
1,2:4,5-Di-O-isopropylidene-D-mannitol
Descripción general
Descripción
1,2:4,5-Di-O-isopropylidene-D-mannitol is an indispensable chemical compound prevalent in the biomedical realm. It possesses exceptional versatility for diverse drug synthesis and specialized disease treatments . It is seen as an intermediary in the synthesis of Nebivolol .
Synthesis Analysis
The synthesis of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves D-mannitol, zinc chloride, and anhydrous acetone . The process yields the compound in scales varying from 1 g up to 30 g of D-mannitol .Molecular Structure Analysis
The empirical formula of 1,2:4,5-Di-O-isopropylidene-D-mannitol is C12H22O6 . Its molecular weight is 262.30 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,2:4,5-Di-O-isopropylidene-D-mannitol is used as a reagent for chemical synthesis . It is seen as an intermediary in the synthesis of Nebivolol .Physical And Chemical Properties Analysis
The compound has an optical activity of [α]20/D −9.2°, c = 1 in chloroform . Its melting point is 49-52 °C (lit.) . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of New Gemini Surfactants
One of the applications of 1,2:4,5-Di-O-isopropylidene-D-mannitol is in the synthesis of new gemini surfactants. It has been used in CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides to generate model compounds for potential new gemini surfactants .
Preparation of Polyurethanes
Another application of 1,2:4,5-Di-O-isopropylidene-D-mannitol is in the preparation of polyurethanes. Both diisocyanates were proved to be useful as starting materials in the preparation of two PU: a stereoregular PU (with D‐manno configuration in all the monomers) and a non‐stereoregular PU (with D‐gluco configuration) .
Polymorphic Control
1,2:4,5-Di-O-isopropylidene-D-mannitol has been used in the study of polymorphic control. Different strategies for the preparation of d-mannitol crystals and the factors of the formation of different d-mannitol polymorphisms have been summarized .
Preparation of Fluorous Surfactants
1,2:4,5-Di-O-isopropylidene-D-mannitol has been used in the preparation of fluorous surfactants. It has been used in a collaborative effort to O-propargyl derivatives of glucose and galactose sugars and their reactions with polyfluoroalkyl azides as a route to novel fluorous surfactants .
Propiedades
IUPAC Name |
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMMCZAVXJINCZ-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]([C@H]2[C@H](OC(O2)(C)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:4,5-Di-O-isopropylidene-D-mannitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



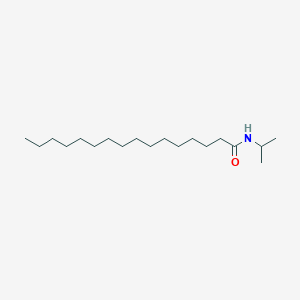
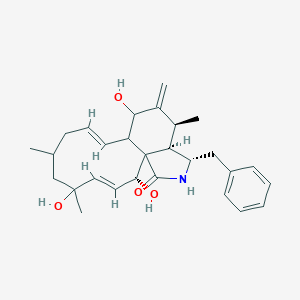
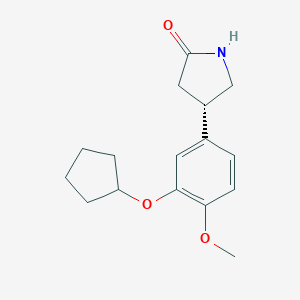
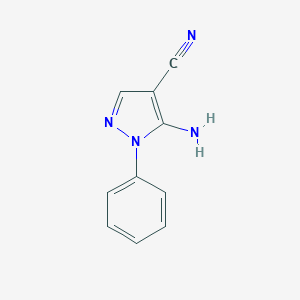
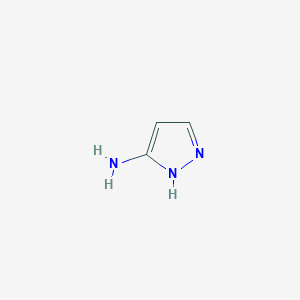
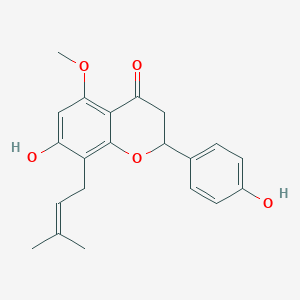
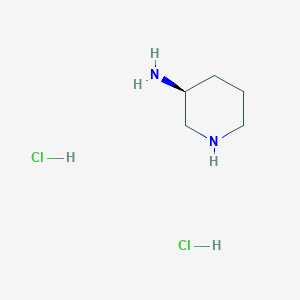
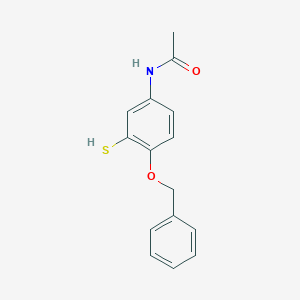
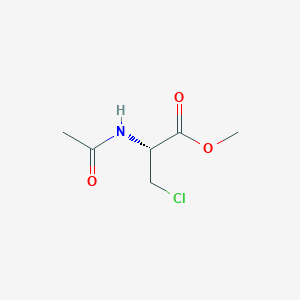
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
